molecular formula C11H18FNO4 B13905159 O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B13905159
M. Wt: 247.26 g/mol
InChI Key: CHBKHXNHCHJSAP-HTQZYQBOSA-N
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Description

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that features a fluorinated pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of Functional Groups: The tert-butyl and methyl groups are introduced to protect the carboxylate functionalities. This can be done using tert-butyl chloroformate and methyl iodide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution: Products will vary depending on the nucleophile used.

    Hydrolysis: The major products are the corresponding carboxylic acids.

    Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents.

Scientific Research Applications

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological targets, enhancing the compound’s binding affinity. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    O1-tert-Butyl O2-methyl (2S,3R)-3-aminopyrrolidine-1,2-dicarboxylate: This compound lacks the fluorine atom and has an amino group instead.

    O1-tert-Butyl O2-methyl (2S,3R)-3-(methoxycarbonylamino)piperidine-1,2-dicarboxylate: This compound features a piperidine ring instead of a pyrrolidine ring.

Uniqueness

O1-tert-Butyl O2-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,3R)-3-fluoropyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1

InChI Key

CHBKHXNHCHJSAP-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C(=O)OC)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F

Origin of Product

United States

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